N-(4-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a novel chemical compound recognized for its potential applications in various scientific fields. The compound is characterized by its complex molecular structure and specific functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 432.524 g/mol. The compound is soluble in organic solvents, making it suitable for various research applications.
This compound belongs to the class of substituted acetamides and is categorized under small molecules used in medicinal chemistry. It has been explored for its potential pharmaceutical applications, particularly in antiviral research.
The synthesis of N-(4-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step reactions that include the formation of the piperidine ring and the introduction of the methoxybenzyl group.
Technical Details:
The exact synthetic pathway may vary based on specific laboratory protocols but generally follows established organic synthesis techniques.
The molecular structure of N-(4-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide features:
InChI=1S/C25H28N4O3/c1-18-11-15-29(16-12-18)23-25(27-14-13-26-23)32-22-9-5-20(6-10-22)24(30)28-17-19-3-7-21(31-2)8-4-19/h3-10,13-14,18H,11-12,15-17H2,1-2H3,(H,28,30)
CC(C)(C)C(=O)N(Cc1ccc(O)c(c1)OC)C(=O)N2C(=O)C=C(C=N2C(C)(C))N(C)C
N-(4-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo several chemical reactions typical of amides and heterocycles:
Technical Details: Each reaction requires specific conditions such as temperature, solvent choice, and reaction time to optimize yields.
The mechanism of action of N-(4-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is primarily linked to its interaction with biological targets involved in disease pathways.
Research indicates that compounds similar to this one may inhibit specific enzymes or receptors involved in viral replication or cellular signaling pathways. The exact mechanism would require further investigation through pharmacological studies.
Relevant data on these properties are essential for handling and application in laboratory settings.
N-(4-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has potential applications in:
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9